Acid‑Catalyzed Hydrolysis Stability: 4‑(Morpholinomethyl)benzoate Ester Prodrug of Acyclovir vs. Parent Acyclovir
The 4‑(morpholinomethyl)benzoate ester prodrug of acyclovir demonstrated approximately three‑fold greater stability in acidic solutions than acyclovir itself, despite the ester group being an additional potential site of degradation [1]. The dominating degradation reaction of the ester remained cleavage of the 9‑C‑N bond, and the higher stability was ascribed to the greater electron‑withdrawing effect of the ester group relative to the hydroxyl group, which decreases the tendency of the 9‑C‑N bond to be ruptured by an A‑1 mechanism [1].
| Evidence Dimension | Stability in acidic aqueous solution (0.01–0.5 M HCl, pH 0.5–2.2, 80 °C) |
|---|---|
| Target Compound Data | 4‑(Morpholinomethyl)benzoate ester prodrug of acyclovir; ~3‑fold more stable than acyclovir; specific hydrogen ion catalytic rate constant not explicitly reported for the ester, but comparative degradation rates established by HPLC |
| Comparator Or Baseline | Acyclovir (parent drug); specific hydrogen ion catalytic rate constant = 4.9 × 10⁻² M⁻¹ min⁻¹ at 80 °C, μ = 0.5 |
| Quantified Difference | Approximately 3‑fold greater acid stability for the 4‑(morpholinomethyl)benzoate ester prodrug |
| Conditions | 0.01–0.5 M hydrochloric acid, pH 0.5–2.2, 80 °C; degradation monitored by HPLC; hydrolysis of acyclovir proceeded >90 % to guanine |
Why This Matters
This head‑to‑head stability advantage under pharmaceutically relevant acidic conditions directly supports the selection of the 4‑(morpholinomethyl)benzoate promoiety for oral prodrug candidates where gastric stability is critical.
- [1] Jensen E, Bundgaard H. Kinetics of the acid‑catalyzed hydrolysis of acyclovir and an ester prodrug in aqueous solution. Acta Pharm Nord. 1991;3(3):147‑150. PMID: 1793509. View Source
